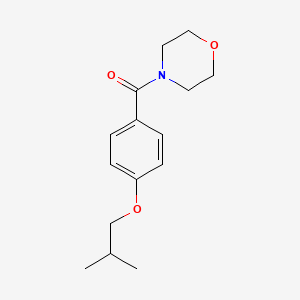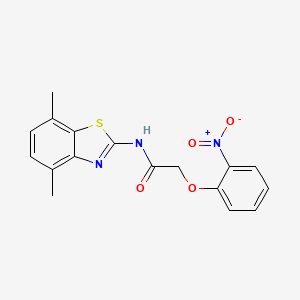![molecular formula C21H26N2O3 B4400688 4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4400688.png)
4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide
Vue d'ensemble
Description
4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzamide derivative that has shown promise in a number of different fields, including biochemistry, pharmacology, and medicinal chemistry. In We will also list several future directions for research on this compound.
Applications De Recherche Scientifique
4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide has been the subject of extensive research due to its potential applications in a variety of scientific fields. One area of interest is its use as a tool for studying protein-protein interactions. The compound has been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which may have implications for the treatment of cancer and other diseases.
Another area of research involves the use of this compound as a potential therapeutic agent. The compound has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis and other autoimmune disorders.
Mécanisme D'action
The mechanism of action of 4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. Specifically, the compound has been shown to inhibit the interaction between HIF-1α and p300 by binding to the HIF-1α protein and preventing its interaction with p300.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but early research suggests that the compound may have anti-inflammatory properties and may be useful in the treatment of autoimmune disorders. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments is its potential as a tool for studying protein-protein interactions. The compound has been shown to inhibit the interaction between HIF-1α and p300, which may have implications for the treatment of cancer and other diseases.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the compound may have off-target effects that could complicate experimental outcomes.
Orientations Futures
There are several possible directions for future research on 4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of HIF-1α and other proteins involved in disease pathways. Additionally, further research is needed to determine the potential of this compound as a therapeutic agent for the treatment of autoimmune disorders and cancer. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Propriétés
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)13-26-19-10-8-16(9-11-19)21(25)23-18-7-5-6-17(12-18)22-20(24)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNUWADATVXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{4-[(cyclopentylamino)sulfonyl]phenyl}benzamide](/img/structure/B4400614.png)
![4-(benzyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4400623.png)
![2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4400627.png)

![1-[4-(2,4-dichloro-3,5-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4400655.png)
![1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
![1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)

![5-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4400680.png)
![2-methoxy-3-methyl-N-(2-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4400683.png)

![1-{4-[3-(dimethylamino)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4400690.png)
![5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4400696.png)
